1-(2-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione oxalate
Description
Properties
IUPAC Name |
1-[2-[4-[(2-methylbenzimidazol-1-yl)methyl]piperidin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3.C2H2O4/c1-14-21-16-4-2-3-5-17(16)23(14)12-15-8-10-22(11-9-15)20(27)13-24-18(25)6-7-19(24)26;3-1(4)2(5)6/h2-5,15H,6-13H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDGGEHFPKJEKCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CC3CCN(CC3)C(=O)CN4C(=O)CCC4=O.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that imidazole-containing compounds, such as this one, have a broad range of biological activities. They are key components of many drugs on the market, including those with antihistaminic, analgesic, antiviral, antiulcer, antihelmintic, antinematodal, bactericidal, trypanocidal, anti rheumatoid arthritis, and antiprotozoal properties.
Mode of Action
For example, some imidazole derivatives can inhibit the growth of bacteria, fungi, and parasites, while others can reduce inflammation or block histamine receptors.
Biochemical Pathways
For instance, some imidazole derivatives can inhibit the synthesis of certain proteins in bacteria, thereby stopping their growth. Others can block the action of histamine, a compound involved in allergic reactions.
Pharmacokinetics
Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can influence their absorption and distribution in the body.
Biological Activity
The compound 1-(2-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione oxalate is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 372.42 g/mol. The structure features a benzimidazole moiety, which is often associated with various biological activities, including anti-cancer and anti-inflammatory effects.
Antimicrobial Activity
Research indicates that derivatives of benzimidazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds demonstrate activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds can range widely, with some exhibiting MIC values as low as 75 µg/mL against Bacillus subtilis and Enterococcus faecalis .
Anti-inflammatory Properties
The compound's structural analogs have been investigated for their anti-inflammatory effects. For example, derivatives containing the benzimidazole scaffold have shown promise as selective COX-II inhibitors, which are crucial in managing inflammation without the gastrointestinal side effects associated with non-selective NSAIDs . The IC50 values for these inhibitors can vary significantly, with some compounds demonstrating superior potency compared to established drugs like Celecoxib.
The biological activity of this compound may be attributed to its ability to interact with specific biological targets. For example:
- Enzyme Inhibition : Similar compounds have been reported to inhibit enzymes such as α-glucosidase, which plays a role in carbohydrate metabolism .
- Receptor Binding : The piperidine and pyrrolidine components may facilitate binding to neurotransmitter receptors, potentially influencing neurological pathways.
Study 1: Antimicrobial Efficacy
A study evaluating the antimicrobial efficacy of various benzimidazole derivatives found that certain modifications increased activity against resistant bacterial strains. The compound was tested alongside standard antibiotics, revealing synergistic effects when combined with existing treatments .
Study 2: COX-II Inhibition
In another investigation focused on COX-II inhibition, several derivatives were synthesized and tested for their anti-inflammatory potential. The most potent compound exhibited an IC50 value of 0.52 µM against COX-II, significantly outperforming traditional NSAIDs . This suggests that modifications to the benzimidazole structure could enhance therapeutic efficacy.
Comparative Data Table
| Compound Name | Structure Features | MIC (µg/mL) | IC50 (µM) | Biological Activity |
|---|---|---|---|---|
| Compound A | Benzimidazole | 75 | 0.52 | Antimicrobial, Anti-inflammatory |
| Compound B | Piperidine | <125 | 0.78 | Antimicrobial |
| Compound C | Pyrrolidine | 150 | 22.25 | Moderate Anti-inflammatory |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Functional Groups
The compound shares key structural motifs with other benzo[d]imidazole derivatives:
- Benzimidazole core : Critical for binding to biological targets via π-π stacking or hydrogen bonding.
- Piperidine ring : Enhances lipophilicity and influences pharmacokinetic properties.
Table 1: Structural and Physicochemical Comparison
Physicochemical Properties
- Solubility : The oxalate salt of the target compound likely improves aqueous solubility compared to free-base analogs like VU0155067.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
